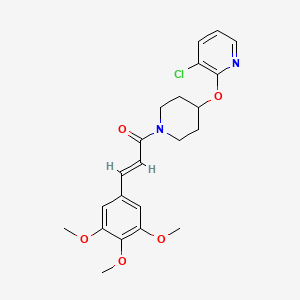

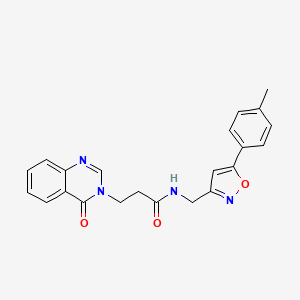

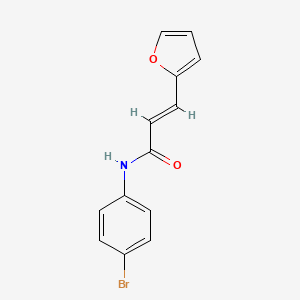

(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" is a synthetic molecule that appears to be related to a class of compounds with a piperidine moiety linked to a phenyl group with various substituents. Although the exact compound is not described in the provided papers, similar compounds have been synthesized and studied for their structural and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves substitution reactions where a piperidine derivative is reacted with an appropriate sulfonyl chloride or aldehyde to introduce various functional groups. For example, a dichloro-benzenesulfonyl group was introduced to a piperidine derivative through a substitution reaction in one study . Another related compound was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . These methods suggest that the synthesis of the compound would likely involve similar substitution reactions, possibly using a chloropyridinyl compound and a trimethoxybenzaldehyde derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using single crystal X-ray diffraction studies, which show that the piperidine ring can adopt a chair conformation . The geometry around certain atoms, such as sulfur in sulfonyl derivatives, can be distorted tetrahedral . The presence of various substituents can lead to different types of intermolecular interactions, such as hydrogen bonds and π-π interactions, which can stabilize the crystal structure .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for the exact compound . However, the related compounds exhibit reactivity typical of their functional groups. For instance, the presence of a sulfonyl group or a carbonyl group can lead to specific substitution or addition reactions. The chemical reactivity can also be inferred from molecular electrostatic potential maps, which identify reactive sites on the molecular surface .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques and theoretical calculations. For example, the thermal properties of a sulfonyl-containing piperidine derivative were studied using thermogravimetric analysis, revealing stability within a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated to understand the molecule's electronic behavior and potential for charge transfer . The first hyperpolarizability and infrared intensities of a dichlorophenyl derivative were reported, indicating the compound's potential in nonlinear optical applications .

Aplicaciones Científicas De Investigación

Crystal Structure and Conformational Analysis

Studies on compounds with piperidin-4-one rings and chlorophenyl groups reveal insights into their crystal structures and conformational behaviors. For example, the piperidin-4-one ring often adopts a chair conformation, with substituents influencing molecular geometry and intermolecular interactions. Such structural information is crucial for understanding the physical properties and potential reactivity of these compounds (Park, Ramkumar, & Parthiban, 2012).

Anticancer and Antimicrobial Potential

Research into compounds featuring piperidine and chlorophenyl moieties has shown promising anticancer and antimicrobial properties. For instance, molecules incorporating piperidine and pyridine structures, along with chalcone ligands, have been studied for their antimicrobial, antioxidant, and anticancer activities. Such studies highlight the potential therapeutic applications of these compounds (Gaber, Awad, & Atlam, 2018).

Molecular Docking Studies

Molecular docking studies of similar compounds have provided insights into their potential biological interactions, offering a foundation for drug development. These studies can predict how these molecules might interact with biological targets, aiding in the design of new therapeutics with specific biological activities (Katariya, Vennapu, & Shah, 2021).

Synthesis and Characterization

The synthesis and structural characterization of related compounds, including their spectral properties and crystal structures, form a significant area of research. Understanding the synthetic pathways and the physical properties of these compounds can inform their potential applications in various scientific domains, including medicinal chemistry and material science (Sundar, Bala, Natarajan, Suresh, & Lakshman, 2011).

Theoretical Calculations and Reactivity Studies

Theoretical studies, including density functional theory (DFT) calculations, have been applied to similar compounds to understand their electronic structures, reactivity, and potential as ligands or active pharmaceutical ingredients. Such computational studies complement experimental findings and can predict new applications for these molecules (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).

Propiedades

IUPAC Name |

(E)-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O5/c1-27-18-13-15(14-19(28-2)21(18)29-3)6-7-20(26)25-11-8-16(9-12-25)30-22-17(23)5-4-10-24-22/h4-7,10,13-14,16H,8-9,11-12H2,1-3H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHVHIIBQPHRHA-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

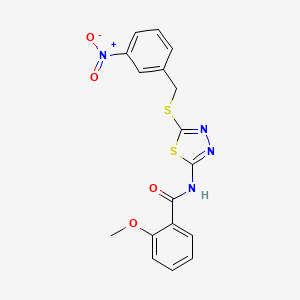

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)

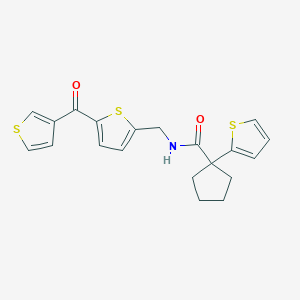

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)

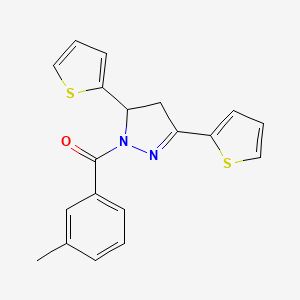

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2537649.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)